molecular formula C25H50O2 B159125 Pentacosanoic acid CAS No. 506-38-7

Pentacosanoic acid

Cat. No. B159125
CAS RN: 506-38-7
M. Wt: 382.7 g/mol
InChI Key: MWMPEAHGUXCSMY-UHFFFAOYSA-N
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Description

. It is a naturally occurring fatty acid found in various plant and animal sources. This compound is part of the very long-chain fatty acids group and is known for its significant role in biological systems.

Scientific Research Applications

Pentacosanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acids.

    Biology: this compound is studied for its role in cell membrane structure and function.

    Medicine: Research has shown its potential in treating metabolic disorders and neurodegenerative diseases.

    Industry: It is used in the production of cosmetics, lubricants, and surfactants

Mechanism of Action

Pentacosanoic acid exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and permeability. It interacts with various molecular targets, including enzymes involved in lipid metabolism. The pathways involved include the elongation and desaturation of fatty acids, which are crucial for maintaining cellular homeostasis .

Similar Compounds:

  • Hexacosanoic acid (C26:0)
  • Tetracosanoic acid (C24:0)
  • Docosanoic acid (C22:0)

Comparison: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to hexacosanoic acid and tetracosanoic acid, this compound has a lower melting point and different solubility characteristics. Its role in biological systems is also distinct, as it is involved in specific metabolic pathways that are not shared by shorter or longer-chain fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentacosanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids or by the elongation of shorter-chain fatty acids. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant oils and animal fats. The extracted fatty acids are then purified through processes like distillation and crystallization to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and ketones.

    Reduction: Primary alcohols.

    Substitution: Acyl chlorides.

properties

IUPAC Name

pentacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMPEAHGUXCSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8075049
Record name Pentacosanoic acid
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Molecular Weight

382.7 g/mol
Source PubChem
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Physical Description

Solid
Record name Pentacosanoic acid
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CAS RN

506-38-7
Record name Pentacosanoic acid
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Record name Pentacosanoic acid
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Record name PENTACOSANOIC ACID
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Record name PENTACOSANOIC ACID
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Synthesis routes and methods

Procedure details

A polymer dispersion of carboxylic acid silver salts - carboxylic acids - silver bromide (Composition H - 5) was produced in the same manner as in Example 1 except that a mixture of 272 g of behenic acid and 82 g of an equimolar mixture of C24H49COOH, C26H53COOH and C28H57COOH was used instead of the mixture of 272 g of behenic acid and 82 g of C26H53COOH.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of pentacosanoic acid?

A1: this compound, also known as n-pentacosanoic acid, has the molecular formula C25H50O2 and a molecular weight of 382.65 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize fatty acids like this compound [, , , , , , , ]. These techniques provide information about the structure, functional groups, and molecular weight of the compound.

Q3: Where is this compound found naturally?

A3: this compound is found in various natural sources. It has been identified in:* Plants: Seed oils of Sindora glabra [], Ochradenus arabicus [], and persimmon fruits (Diospyros lotus L.) []. It's also present in the roots of Gypsophila oldhamiana Miq [] and the stems of Acanthopanax gracilistylus [].* Algae: Tropical marine algae of the genus Halimeda [].* Human Body: this compound is a constituent of glycosphingolipids, particularly in human cataracts [].

Q4: What is significant about the fatty acid composition of Halimeda algae?

A4: Halimeda algae species contain this compound and other very long-chain fatty acids (VLCFAs) like tetracosanoic acid and hexacosanoic acid []. This is noteworthy because these VLCFAs are not commonly found in all algae species.

Q5: How can this compound be synthesized?

A5: this compound can be synthesized from lignoceric acid using the Arndt-Eistert synthesis []. This method involves a series of reactions to increase the carbon chain length.

Q6: What is the potential metabolic role of this compound and other odd-chain fatty acids?

A6: Odd-chain fatty acids (OCFAs) like this compound and heptadecanoic acid may play a role in metabolic regulation []. They can be elongated to very-long-chain fatty acids (VLCFAs) found in brain glycosphingolipids or broken down to yield propionyl-CoA. Propionyl-CoA can enter the citric acid cycle, potentially impacting mitochondrial energy metabolism.

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